5-Fluoro-4-methylpyridine-2-sulfonyl fluoride

Description

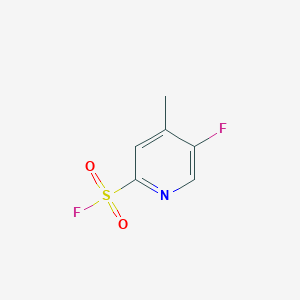

5-Fluoro-4-methylpyridine-2-sulfonyl fluoride (CAS: EN300-6249736) is a fluorinated pyridine derivative with the molecular formula C₇H₅F₂NO₂S and a molecular weight of 207.18 g/mol . It features a pyridine ring substituted with a fluorine atom at position 5, a methyl group at position 4, and a sulfonyl fluoride (-SO₂F) group at position 2. This compound is cataloged as a specialized building block in organic synthesis, particularly in the development of sulfonamide derivatives or as a reactive intermediate in medicinal chemistry and materials science . Its sulfonyl fluoride group is notable for its stability compared to sulfonyl chlorides, making it suitable for controlled reactions in aqueous environments or "click chemistry" applications.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methylpyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c1-4-2-6(12(8,10)11)9-3-5(4)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQPXKXAZYEAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methylpyridine-2-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination . The reaction conditions often involve the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) as the fluorinating agent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methylpyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar aprotic solvents.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: The major products are typically sulfonamide or sulfonate derivatives.

Coupling Reactions: The major products are biaryl compounds.

Scientific Research Applications

Chemical Properties and Reactivity

5-Fluoro-4-methylpyridine-2-sulfonyl fluoride belongs to the class of sulfonyl fluorides, which are characterized by their electrophilic nature. This compound can selectively react with nucleophilic amino acid residues in proteins, such as serine, threonine, and cysteine. The presence of the fluorine atom enhances the stability and reactivity of the sulfonyl group, making it a valuable tool in probing protein interactions and functions .

Applications in Chemical Biology

Sulfonyl fluorides like this compound are increasingly used as covalent probes in chemical biology. Their ability to form stable covalent bonds with specific amino acid residues allows researchers to map enzyme active sites and study protein dynamics. The following are key applications:

- Enzyme Inhibition : The compound can act as a potent inhibitor of various enzymes by covalently modifying active site residues. For instance, it has been shown to inhibit serine proteases effectively, which are crucial in numerous biological processes .

- Target Identification : By using this compound as a probe, researchers can identify potential targets for drug development by observing which proteins interact with the sulfonyl fluoride group .

- Mapping Protein Interactions : The ability to selectively modify specific residues allows for detailed mapping of protein-protein interactions and the identification of functionally important sites within proteins .

Drug Design and Development

The unique properties of this compound make it an attractive candidate in drug design:

- Covalent Drug Development : Its reactivity enables the design of covalent inhibitors that can provide prolonged action against target proteins. This is particularly useful in developing therapies for diseases where enzyme inhibition is beneficial, such as cancer or infectious diseases .

- Late-Stage Functionalization : The compound can be utilized in late-stage functionalization strategies, allowing for modifications to existing drug scaffolds without compromising their core structures .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methylpyridine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in enzymes, leading to enzyme inhibition . This interaction can affect various biochemical pathways, making it a valuable tool in biological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural or functional similarities with 5-fluoro-4-methylpyridine-2-sulfonyl fluoride:

5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

- Molecular Formula: C₆H₃ClF₃NO₂S

- Molecular Weight : ~245.52 g/mol (calculated)

- Key Substituents : Trifluoromethyl (-CF₃) at position 5, sulfonyl chloride (-SO₂Cl) at position 2 .

- The sulfonyl chloride group is more reactive than sulfonyl fluoride, enabling faster nucleophilic substitutions (e.g., with amines to form sulfonamides). However, it is less stable under hydrolytic conditions .

1-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl Chloride

- Molecular Formula: C₁₀H₇ClF₃NO₃S

- Molecular Weight : 313.68 g/mol .

- Key Substituents : Indole core with a trifluoroacetyl group and sulfonyl chloride.

- Comparison :

2-Chloro-5-fluoro-4-formylpyridine

Reactivity and Stability Trends

| Compound | Sulfonyl Group | Key Substituents | Reactivity with Nucleophiles | Hydrolytic Stability |

|---|---|---|---|---|

| This compound | -SO₂F | 5-F, 4-CH₃ | Moderate (slow hydrolysis) | High |

| 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride | -SO₂Cl | 5-CF₃ | High (rapid reactions) | Low |

| 1-(2,2,2-Trifluoroacetyl)-indole-5-sulfonyl chloride | -SO₂Cl | Indole, -COCF₃ | Moderate (steric hindrance) | Low |

Key Observations :

- Sulfonyl fluorides (e.g., the target compound) exhibit slower reaction kinetics but greater stability in aqueous media compared to sulfonyl chlorides .

- Electron-withdrawing groups (e.g., -CF₃) enhance the electrophilicity of the sulfonyl group, while bulky substituents (e.g., indole) may reduce accessibility for nucleophilic attack .

Research Findings and Limitations

- Direct comparative studies on these compounds are scarce in the provided evidence. However, structural and electronic differences suggest distinct roles in synthesis.

- The methyl and fluorine substituents in the target compound likely enhance its metabolic stability in pharmaceutical applications compared to bulkier analogs like the trifluoromethyl derivative .

Biological Activity

5-Fluoro-4-methylpyridine-2-sulfonyl fluoride (FMPSF) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C6H6FNO2S

Molecular Weight: 175.18 g/mol

IUPAC Name: this compound

FMPSF functions primarily as an activity-based probe in various biological systems. Its sulfonyl fluoride group allows it to covalently modify target proteins, particularly those involved in enzyme regulation and signaling pathways. The specific mechanism involves the formation of a covalent bond with nucleophilic residues in proteins, which can lead to inhibition or modulation of enzymatic activity.

Anticancer Activity

Research has demonstrated that FMPSF exhibits significant anticancer properties . In a study evaluating its effects on L1210 mouse leukemia cells, FMPSF showed potent inhibition of cell proliferation with an IC50 value in the low micromolar range. The mechanism appears to involve interference with nucleotide metabolism, leading to apoptosis in cancer cells .

Enzyme Inhibition

FMPSF has been investigated for its ability to inhibit specific enzymes, including:

- Carbonic Anhydrase: FMPSF acts as a reversible inhibitor of carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. The inhibition is thought to be due to the compound's ability to mimic the natural substrate.

- Serine Hydrolases: The sulfonyl fluoride moiety is known to react with serine residues in serine hydrolases, leading to irreversible inhibition. This property has been exploited in developing probes for studying enzyme dynamics .

Data Table: Biological Activity Summary

| Biological Activity | IC50 Value | Target | Mechanism |

|---|---|---|---|

| Inhibition of L1210 Cells | Low µM | Nucleotide Metabolism | Induces apoptosis |

| Carbonic Anhydrase Inhibition | High nM | Carbonic Anhydrase | Reversible inhibition |

| Serine Hydrolases Inhibition | Low µM | Various Serine Hydrolases | Irreversible inhibition via covalent modification |

Case Studies

-

Study on Anticancer Properties:

A series of experiments were conducted where FMPSF was administered to L1210 mouse leukemia cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment . -

Enzyme Interaction Analysis:

In another study focusing on enzyme interactions, FMPSF was shown to effectively inhibit carbonic anhydrase activity. The kinetic analysis revealed that FMPSF competes with bicarbonate ions for the active site, demonstrating its potential application in treating conditions related to acid-base imbalance . -

Development as a Chemical Probe:

Recent advancements have positioned FMPSF as a valuable chemical probe for studying protein interactions and enzyme mechanisms. Its ability to selectively modify target proteins makes it an essential tool in chemical biology research.

Q & A

Q. What are the recommended methods for synthesizing 5-Fluoro-4-methylpyridine-2-sulfonyl fluoride in laboratory settings?

The synthesis of sulfonyl fluoride derivatives typically involves multi-step reactions, including halogenation, sulfonation, and fluorination. For example, analogous compounds like [5-(4-Fluorophenyl)furan-2-yl]methanesulfonyl chloride are synthesized through sequential functional group modifications, such as coupling reactions followed by sulfonyl chloride formation and fluorination . Key steps include controlling reaction temperature and stoichiometric ratios of reagents to minimize side products.

Q. What safety precautions should be taken when handling this compound?

Based on safety data sheets for structurally related pyridine derivatives, researchers should:

Q. How is the compound typically purified after synthesis?

Purification methods include column chromatography (using silica gel or alumina), recrystallization from polar solvents like ethanol or acetonitrile, and distillation under reduced pressure. Purity assessment via HPLC or GC-MS is critical, as highlighted in studies on similar fluorinated pyridines .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity during synthesis?

Optimization involves:

- Screening catalysts (e.g., palladium for coupling reactions) and solvents (e.g., DMF or THF for solubility).

- Adjusting reaction time and temperature to balance reaction kinetics and byproduct formation.

- Using design-of-experiments (DoE) approaches to identify critical parameters, as demonstrated in studies on sulfonyl chloride derivatives .

Q. What analytical techniques are effective for characterizing this compound’s structure and purity?

Advanced characterization includes:

Q. How does the compound interact with biological targets, and what methods are used to study these interactions?

Mechanistic studies involve:

- Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding affinities to enzymes or receptors .

- Molecular docking simulations to predict interactions with targets like PPAR receptors, as seen in studies on analogous fluorophenyl derivatives .

Q. What are the stability challenges of this compound under varying experimental conditions?

Stability studies should assess:

Q. How can researchers address contradictions in reported data on reactivity or biological activity?

Strategies include:

- Conducting reproducibility studies under standardized conditions.

- Performing comparative assays with structurally similar compounds (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) to identify structure-activity relationships .

- Validating findings using orthogonal methods (e.g., enzymatic assays vs. cellular models) .

Q. What strategies are recommended for assessing toxicity when limited data is available?

When toxicity data is lacking (as noted in SDS for similar compounds ):

- Use in silico tools (e.g., QSAR models) to predict acute toxicity.

- Perform in vitro assays (e.g., MTT assays on human cell lines) to assess cytotoxicity.

- Conduct Ames tests for mutagenicity screening .

Methodological Considerations

- Data Contradictions : Cross-validate results using multiple analytical platforms (e.g., NMR, LC-MS) and reference standards .

- Ecological Impact : If environmental data is unavailable (as in ), apply the precautionary principle and treat waste as hazardous, following protocols for fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.